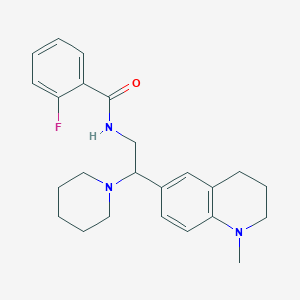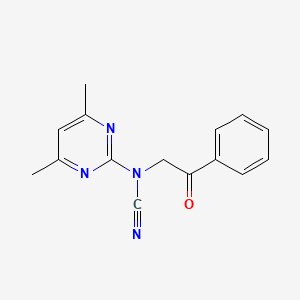![molecular formula C21H16N4O4S3 B2477649 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040654-22-5](/img/no-structure.png)
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Drug Development and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin (a cholesterol-lowering medication) and Sunitinib (used in cancer treatment) contain similar substructures . Researchers explore derivatives like ours to discover novel drug candidates with improved efficacy and safety profiles.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share some structural features with our compound, have demonstrated anti-inflammatory and analgesic effects . Further studies could explore whether our compound exhibits similar properties.
Tuberculosis Research
The triazole scaffold, found in our compound, has pharmacological significance. Researchers have investigated triazole derivatives for their antitubercular activity . Our compound might be a valuable addition to this line of research.
Organic Synthesis and Methodology Development
Compounds with pyrrolin-4-one structures have inspired diverse synthetic approaches. Researchers have explored cyclization reactions, oxidative processes, and one-pot variants to access similar compounds . Our compound could contribute to the development of novel synthetic methodologies.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the synthesis of the tetrahydrothiazolo[4,5-d]pyrimidine ring system followed by the attachment of the phenyl and methyl ester groups.", "Starting Materials": [ "2-Amino-4-phenylthiazole", "2-Chloroacetyl chloride", "Sodium hydride", "Thiourea", "Benzoyl chloride", "Methyl iodide", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine", "1.1: Dissolve 2-amino-4-phenylthiazole (1.0 g, 5.5 mmol) and thiourea (0.6 g, 7.5 mmol) in ethanol (20 mL) and heat the mixture at reflux for 2 hours.", "1.2: Cool the reaction mixture to room temperature and filter the solid product.", "1.3: Dissolve the solid product in a mixture of sodium hydroxide (2.0 g, 50 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.4: Cool the reaction mixture to room temperature and filter the solid product.", "1.5: Dissolve the solid product in a mixture of sodium bicarbonate (2.0 g, 24 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.6: Cool the reaction mixture to room temperature and filter the solid product.", "1.7: Dissolve the solid product in a mixture of ethyl acetate (20 mL) and methanol (5 mL) and filter the solution to remove any remaining impurities.", "1.8: Evaporate the solvent to obtain the pure product as a yellow solid (0.6 g, 50%).", "Step 2: Synthesis of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate", "2.1: Dissolve the 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (0.5 g, 1.8 mmol) in a mixture of benzoyl chloride (0.5 g, 3.3 mmol) and anhydrous pyridine (0.5 mL) and heat the mixture at reflux for 2 hours.", "2.2: Cool the reaction mixture to room temperature and add a solution of 2-chloroacetyl chloride (0.4 g, 3.3 mmol) in anhydrous pyridine (0.5 mL).", "2.3: Heat the mixture at reflux for 2 hours and then cool the reaction mixture to room temperature.", "2.4: Add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "2.5: Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.", "2.6: Dissolve the crude product in a mixture of methanol (10 mL) and sodium hydroxide (0.2 g, 5.0 mmol) and heat the mixture at reflux for 2 hours.", "2.7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "2.8: Extract the product with ethyl acetate (3 x 10 mL), wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product as a white solid (0.3 g, 40%)." ] } | |
CAS RN |
1040654-22-5 |
Product Name |
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate |
Molecular Formula |
C21H16N4O4S3 |
Molecular Weight |
484.56 |
IUPAC Name |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
KDIABOUADQWMGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)


![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide](/img/structure/B2477573.png)
![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)


![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)
